Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Description
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is a thiophene derivative with significant applications in various fields of chemistry and industry. Thiophene derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c1-2-13-9(12)7-3-6(4-10)8(5-11)14-7/h3H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIISRPFQMAHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)CCl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of thiophene-2-carboxylate derivatives. One common method includes the reaction of thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Scientific Research Applications
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate involves its interaction with biological targets through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The thiophene ring also contributes to the compound’s ability to interact with various molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring can lead to different biological activities and applications.
Uniqueness
The presence of two chloromethyl groups in this compound makes it highly reactive and versatile for further chemical modifications. This unique feature allows it to be used in a wide range of applications, from pharmaceuticals to materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
